molecular formula C6H3F11N2 B1429710 Perfluorohexanamidine CAS No. 464-21-1

Perfluorohexanamidine

Cat. No.: B1429710
CAS No.: 464-21-1
M. Wt: 312.08 g/mol
InChI Key: BTJWLDDXZYWBNY-UHFFFAOYSA-N
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Description

Perfluorohexanamidine is a fluorinated organic compound that belongs to the family of perfluoroalkyl substances (PFAS). These compounds are known for their unique chemical and biological properties, which make them valuable in various industrial and consumer applications.

Preparation Methods

The synthesis of perfluorohexanimidamide typically involves the reaction of perfluorohexanoyl chloride with ammonia or an amine under controlled conditions. This reaction results in the formation of the amidamide group. Industrial production methods often utilize advanced techniques such as microwave-assisted synthesis to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Perfluorohexanamidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perfluorohexanoic acid.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorohexylamine.

    Substitution: Nucleophilic substitution reactions can occur, where the amidamide group is replaced by other functional groups, depending on the reagents and conditions used.

Scientific Research Applications

Perfluorohexanamidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated compounds in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.

    Industry: this compound is used in the production of surface coatings, lubricants, and other industrial products due to its chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of perfluorohexanimidamide involves its interaction with specific molecular targets and pathways. The compound is believed to interact with the air-liquid interface of the tear film, forming a monolayer that prevents the evaporation of the aqueous phase of the tears. This property is particularly useful in ophthalmic applications .

Comparison with Similar Compounds

Perfluorohexanamidine can be compared with other perfluorinated compounds such as perfluorohexyloctane and perfluorooctanoic acid. While all these compounds share similar chemical backbones, perfluorohexanimidamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Other similar compounds include perfluorobutanesulfonic acid and perfluorononanoic acid .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11N2/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17/h(H3,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJWLDDXZYWBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895456
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-21-1
Record name 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorohexanamidine
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Perfluorohexanamidine
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Perfluorohexanamidine
Reactant of Route 4
Perfluorohexanamidine
Reactant of Route 5
Perfluorohexanamidine
Reactant of Route 6
Perfluorohexanamidine

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